Selective Antiproliferative Activity in TNBC Cells: MDA-MB-231 vs. MCF-7 Comparison
Antiproliferative agent-48 demonstrates a 3.3-fold higher potency against the TNBC cell line MDA-MB-231 (IC₅₀ = 5.4 μM) compared to the estrogen receptor-positive MCF-7 cell line (IC₅₀ = 18 μM) [1]. In stark contrast, the standard chemotherapeutic doxorubicin exhibits an inverted selectivity profile, with IC₅₀ values of 9.67 μM (MDA-MB-231) and 1.4 μM (MCF-7), corresponding to a 0.14-fold selectivity for TNBC [2]. This differential selectivity underpins the compound's utility as a TNBC-specific probe.
| Evidence Dimension | Selectivity for TNBC (MDA-MB-231) over MCF-7 cells |
|---|---|
| Target Compound Data | IC₅₀ MDA-MB-231: 5.4 μM; MCF-7: 18 μM |
| Comparator Or Baseline | Doxorubicin: IC₅₀ MDA-MB-231: 9.67 μM; MCF-7: 1.4 μM |
| Quantified Difference | Selectivity Index (MCF-7/MDA-MB-231): 3.3 (agent-48) vs. 0.14 (doxorubicin) |
| Conditions | Cell proliferation assay; 72 h incubation; 5-50 μM range |
Why This Matters
This selectivity index directly informs procurement decisions for TNBC-focused research programs, ensuring the chosen compound aligns with experimental objectives.
- [1] TargetMol. (n.d.). Antiproliferative agent-48 (T85700). Retrieved from https://www.targetmol.cn/compound/antiproliferative_agent_48 View Source
- [2] Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro. (n.d.). NCBI. Retrieved from https://www.ncbi.nlm.nih.gov/ View Source
